"5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" synthesis and characterization
"5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Oxopyridine Scaffold
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry and drug development. Derivatives of this heterocyclic system are integral to a wide array of biologically active compounds, demonstrating properties that range from anticancer and anti-inflammatory to analgesic and antihypertensive.[1][2] The unique electronic and structural features of the 2-pyridone ring allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Molecules incorporating this moiety have been investigated as potent inhibitors of crucial enzymes like EGFR, VEGFR-2, and histone methyltransferase EZH2, highlighting their therapeutic potential.[3][4]
This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific analogue, 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . We will delve into a robust synthetic protocol, the causal reasoning behind methodological choices, and the array of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is designed to equip researchers and drug development professionals with the foundational knowledge to confidently synthesize, characterize, and utilize this valuable chemical intermediate.
Part 1: Synthesis of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is typically achieved through a multi-component condensation reaction. The strategy outlined here involves the reaction of an appropriately substituted β-enaminone with an active methylene nitrile, such as cyanoacetamide. This approach is favored for its efficiency and the ready availability of starting materials.
Proposed Synthetic Pathway
The logical pathway to the target molecule involves a base-catalyzed condensation reaction between 3-(dimethylamino)-2-ethylbut-2-enal and 2-cyanoacetamide . The reaction proceeds through an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of dimethylamine to yield the stable 2-pyridone ring system.
Caption: Proposed synthetic route for the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents:
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3-(Dimethylamino)-2-ethylbut-2-enal
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2-Cyanoacetamide
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Ethanol (Absolute)
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Piperidine
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Hydrochloric Acid (1 M)
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
Instrumentation:
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Round-bottom flask with reflux condenser and magnetic stirrer
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Heating mantle
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Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
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Büchner funnel and vacuum flask
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Rotary evaporator
Step-by-Step Methodology:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanoacetamide (1.0 equivalent) in absolute ethanol (approx. 10 volumes).
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Addition of Reagents: To the stirring solution, add 3-(dimethylamino)-2-ethylbut-2-enal (1.0 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents). The use of piperidine, a mild organic base, is crucial for catalyzing the initial condensation without promoting unwanted side reactions.
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Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The consumption of starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion.
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Work-up and Isolation:
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Once the reaction is complete, cool the mixture to room temperature.
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Reduce the solvent volume by approximately half using a rotary evaporator.
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Slowly pour the concentrated mixture into a beaker of ice-cold water with stirring. The product should precipitate as a solid.
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Acidify the aqueous suspension to pH 5-6 with 1 M HCl to ensure complete precipitation.
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Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts and piperidine.
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Purification:
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Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.
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Filter the purified crystals and dry them under vacuum at 40-50 °C.
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Trustworthiness through In-Process Controls: The regular use of TLC allows for real-time monitoring, ensuring that the reaction is not prematurely stopped or unnecessarily prolonged, which could lead to by-product formation. The controlled precipitation and recrystallization steps are critical for achieving high purity.
Part 2: Comprehensive Characterization
Unambiguous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.
Caption: Standard workflow for chemical characterization.
Spectroscopic and Physical Data
The following table summarizes the expected analytical data for 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
| Analysis Technique | Expected Observations | Rationale for Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (s, 1H, NH), δ ~8.0 (s, 1H, H4), δ ~2.5 (q, 2H, CH₂), δ ~2.3 (s, 3H, CH₃), δ ~1.1 (t, 3H, CH₃ of ethyl) | The broad singlet around 12 ppm is characteristic of the pyridone N-H proton. The singlet for H4 appears downfield due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. The ethyl and methyl groups will show their expected quartet/triplet and singlet patterns, respectively. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C=O), δ ~155 (C6), δ ~150 (C4), δ ~118 (C≡N), δ ~105 (C5), δ ~95 (C3), δ ~20 (CH₂), δ ~18 (C6-CH₃), δ ~14 (CH₃ of ethyl) | The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is significantly deshielded, as are the sp² carbons of the pyridine ring. The nitrile carbon appears in its characteristic region. |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~3200-3000 (N-H stretch), ν ~2220 (C≡N stretch), ν ~1650 (C=O stretch, amide), ν ~1600 (C=C stretch) | These absorption bands are diagnostic for the key functional groups present in the molecule. The strong, sharp nitrile peak and the strong amide carbonyl peak are particularly important for confirmation. |
| Mass Spectrometry (ESI+) | m/z = 177.09 [M+H]⁺ | The mass-to-charge ratio corresponding to the protonated molecule confirms the molecular weight (176.17 g/mol ) and elemental composition (C₉H₁₀N₂O). |
| Melting Point | Sharp range, e.g., 230-235 °C | A narrow melting point range is a strong indicator of high purity. The exact value would be determined experimentally.[5] |
| Elemental Analysis | C: 61.35%, H: 5.72%, N: 15.90%, O: 17.03% | The experimentally determined percentages should align closely with the calculated values, confirming the molecular formula. |
Part 3: Applications in Drug Discovery and Development
The 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile molecule is not merely a synthetic target but a valuable starting point for the development of novel therapeutics. The functional groups present—the nitrile, the pyridone ring, and the alkyl substituents—offer multiple points for chemical modification.
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Scaffold for Library Synthesis: The core structure can be readily functionalized to create large libraries of related compounds. These libraries are essential for high-throughput screening campaigns aimed at identifying new drug leads against a variety of biological targets.
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Intermediate for Bioactive Molecules: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings. The pyridone nitrogen can be alkylated or acylated. These transformations allow for the synthesis of more complex molecules with tailored pharmacological profiles.[2]
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Potential Intrinsic Activity: Given the established biological activity of the 2-oxopyridine class, the title compound itself may warrant investigation for its own therapeutic effects, particularly in areas like oncology and inflammatory diseases where this scaffold has shown promise.[1][3]
Conclusion
This guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . By employing a robust multi-component condensation strategy and a comprehensive suite of analytical techniques, researchers can confidently produce and validate this important chemical building block. The inherent versatility and established biological relevance of the 2-oxopyridine scaffold position this compound as a valuable asset for academic research and industrial drug discovery programs.
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